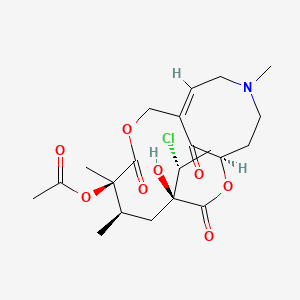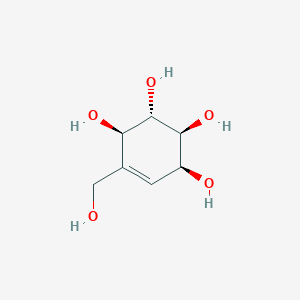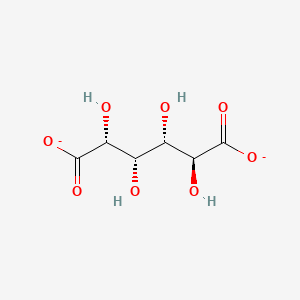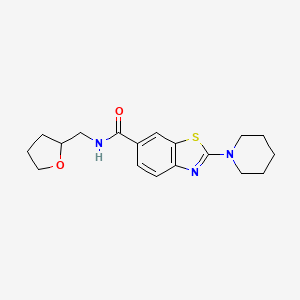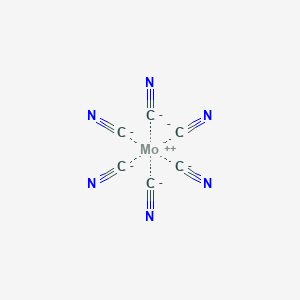
hexacyanidomolybdate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacyanomolybdate(4-) is a molybdenum coordination entity.
Applications De Recherche Scientifique
Environmental Fate and Toxicology
Hexacyanidomolybdate(II) and similar compounds have been the focus of environmental fate and toxicology studies. For example, Hexabromocyclododecane (HBCD) has been studied for its environmental impact, distribution, and potential toxicological effects. Research has shown that HBCD is hydrophobic and accumulates in organic phases of aquatic environments, indicating potential global environmental concerns. Toxicity testing has detected reproductive, developmental, and behavioral effects in animals exposed to sufficient levels of HBCD, with recent advances in understanding its interference with the hypothalamic-pituitary-thyroid axis and impacts on development and the central nervous system (Marvin et al., 2011).
Pharmacokinetics and Toxicology
Studies have also been conducted on the toxicokinetics of flame retardant compounds like HBCD. Research on Hexabromocyclododecane-gamma (γ-HBCD), a major diastereoisomer in commercial HBCD mixtures, has provided insights into its absorption, distribution, metabolism, and excretion, particularly in the context of repeated exposure. This research helps in understanding the potential health risks associated with exposure to such compounds (Szabo et al., 2010).
Optical Properties in Polymer Synthesis
The incorporation of hexamolybdate clusters into polymers has been explored for its impact on the optical properties of the resulting materials. Studies have shown that attaching these clusters to polymers can alter absorption wavelengths and fluorescence, indicating potential applications in materials science and photonics (Xu et al., 2005).
Environmental and Human Health Impact
HBCDs, due to their use in consumer goods, have become ubiquitous contaminants in both the environment and humans. Studies have highlighted their presence in various environmental compartments, with higher concentrations near point sources. HBCDs are known to affect top predators, such as marine mammals and birds of prey, suggesting a potential for biomagnification. Human exposure levels, though relatively low, have been reported, indicating the need for further research on their long-term health impacts (Covaci et al., 2006).
Propriétés
Formule moléculaire |
C6MoN6-4 |
|---|---|
Poids moléculaire |
252.1 g/mol |
Nom IUPAC |
molybdenum(2+);hexacyanide |
InChI |
InChI=1S/6CN.Mo/c6*1-2;/q6*-1;+2 |
Clé InChI |
LPQZUPPSCZXPOR-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)


![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester](/img/structure/B1238318.png)

